molecular formula C8H5BrN2O2 B7965669 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Katalognummer: B7965669
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: OSEPSRDRIXLNHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1379306-59-8) is a chemical building block with a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol . This compound is characterized by a carboxylic acid functional group at the 1-position and a bromine atom at the 7-position of the imidazopyridine core structure, making it a versatile intermediate for further synthetic modification. The bromine substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon- and nitrogen-based substituents. Concurrently, the carboxylic acid group can be utilized to form amide or ester derivatives, or for further functionalization. As a result, this compound is highly valuable in medicinal chemistry and drug discovery research, particularly in the construction of more complex molecules for screening and development. It is offered for research and further manufacturing applications and is strictly not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEPSRDRIXLNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2C=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Vilsmeier-Haack Formylation

Reaction Conditions :

  • Substrate : 7-Bromoimidazo[1,5-a]pyridine

  • Reagents : Dimethylformamide (DMF), phosphorus oxychloride (POCl₃)

  • Temperature : Reflux (80–90°C)

  • Time : 4–6 hours

The reaction proceeds via the formation of a chloroiminium intermediate, which electrophilically substitutes the hydrogen at position 1 of the imidazopyridine ring. The product, 7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde, is isolated in yields of 65–75% after aqueous workup.

Silver Nitrate-Mediated Oxidation

Reaction Conditions :

  • Substrate : 7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde

  • Reagents : Silver nitrate (AgNO₃), sodium hydroxide (NaOH)

  • Solvent : Tetrahydrofuran (THF)/water (1:1 v/v)

  • Temperature : 25–40°C

  • Time : 12–24 hours

The aldehyde undergoes oxidation to the carboxylic acid under mild alkaline conditions, with silver nitrate acting as a catalytic oxidant. This step achieves 80–85% conversion efficiency, yielding the target compound with >95% purity by HPLC.

Table 1: Key Parameters for Formylation-Oxidation Synthesis

StepReagentsConditionsYield (%)Purity (%)
FormylationDMF, POCl₃Reflux, 6 hr7090
OxidationAgNO₃, NaOHRT, 24 hr8595

Direct Cyclization Approaches

Alternative methods focus on constructing the imidazo[1,5-a]pyridine core directly with pre-installed functional groups.

Cyclocondensation of α-Bromoketones

Reaction Conditions :

  • Substrates : 2-Amino-5-bromopyridine, α-bromoketone derivatives

  • Catalyst : None (thermal conditions)

  • Solvent : Ethanol or water

  • Temperature : 50–70°C

  • Time : 12–48 hours

This one-pot approach facilitates intramolecular cyclization, yielding 7-bromoimidazo[1,5-a]pyridine intermediates. Subsequent carboxylation at position 1 is achieved via CO₂ insertion under palladium catalysis, though this method remains less efficient (45–50% yield).

Alternative Synthetic Pathways

Cross-Coupling Functionalization

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Formylation : Replacing DMF with N-methylpyrrolidone (NMP) increases yields to 78% by reducing side reactions.

  • Oxidation : Using a THF/water ratio of 2:1 improves solubility of the aldehyde, reducing reaction time to 16 hours.

Catalytic Enhancements

  • Silver Nitrate Substitutes : Transitioning to TEMPO/NaClO₂ systems under acidic conditions achieves comparable yields (82%) with reduced metal waste.

Challenges and Limitations

  • Regioselectivity : Competing substitution at position 3 occurs in 10–15% of cases during formylation, necessitating chromatographic purification.

  • Scalability : Silver-dependent oxidation faces cost barriers at industrial scales, prompting research into electrochemical alternatives .

Analyse Chemischer Reaktionen

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like TBHP (tert-Butyl hydroperoxide), and various catalysts to facilitate the transformations. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
One of the primary applications of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid lies in medicinal chemistry. It has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in numerous cellular processes such as metabolism, cell differentiation, and apoptosis. Its binding affinity to GSK-3β suggests potential therapeutic applications in treating conditions like cancer and neurodegenerative diseases .

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes critical in the inflammatory response. Studies have shown that it can effectively reduce inflammation in vitro, making it valuable for treating inflammatory conditions .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid serves as a crucial building block for synthesizing various pharmaceutical compounds. Its unique structure allows for diverse functionalization pathways, enabling the preparation of more complex organic molecules .

Synthetic Routes
The compound can be synthesized through various methods, including a chemodivergent approach from α-bromoketones and 2-aminopyridines. This method involves a one-pot tandem cyclization/bromination process facilitated by tert-butyl hydroperoxide (TBHP) .

Material Science

Development of Novel Materials
The unique structural characteristics of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid make it useful in developing novel materials with specific electronic or optical properties. Its potential applications in this field are still under exploration but show promise for future advancements .

Case Studies

Study Focus Findings Reference
GSK-3β InhibitionIdentified as a potent inhibitor with potential applications in cancer therapy
Antimicrobial ScreeningExhibited significant activity against various bacterial strains
Anti-inflammatory ActivityDemonstrated ability to inhibit COX enzymes, reducing inflammation effectively
Organic Synthesis ApplicationsUsed as an intermediate for synthesizing complex organic molecules

Wirkmechanismus

The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

  • Carboxylic Acid vs. Ester Derivatives: The carboxylic acid group in 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid enables direct amide bond formation, as seen in its conversion to carboxamide inhibitors (e.g., compound 22, m/z 338.0) .
  • Bromine vs. Chlorine Substitution : The 5-chloro analog (CAS: 885271-54-5) exhibits a lower molecular weight (224.64 vs. 240.9) and distinct electronic effects, which may alter binding affinity in biological targets .

Positional Isomerism

  • 6-Bromo vs. 7-Bromo Isomers : The 6-bromo isomer (CAS: 1427405-61-5) has a bromine atom at position 6 instead of 7, leading to differences in steric and electronic interactions. This positional change can significantly impact reactivity and biological activity .

Heterocyclic Core Modifications

  • Pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS: N/A): Replacing the imidazole ring with pyrazole alters hydrogen-bonding capacity and ring strain, influencing solubility and target selectivity .

Pharmaceutical Relevance

  • Derivatives of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid show promise as GSK-3β inhibitors, a target for neurodegenerative diseases and cancer .
  • The 6-bromo isomer (CAS: 1427405-61-5) is available in high purity (99.66%) for structure-activity relationship (SAR) studies .

Biologische Aktivität

Overview

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its structure comprises an imidazo[1,5-a]pyridine core, which is known for its diverse chemical properties and interactions with various biological targets. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The biological activity of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of various enzymes by binding to their active sites, thereby modulating critical biochemical pathways. Notably, it has been investigated for its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell differentiation .

Therapeutic Applications

Cancer Research:
The compound exhibits promising anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Infectious Diseases:
Recent studies have highlighted its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The compound showed significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Neurodegenerative Disorders:
Due to its GSK-3β inhibition capability, there is ongoing research into its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that can penetrate the blood-brain barrier (BBB) are particularly sought after for CNS therapies .

In Vitro Studies

Table 1 summarizes key findings from various studies assessing the biological activity of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid:

Study ReferenceBiological ActivityIC50 (μM)Remarks
GSK-3β Inhibition< 10High potency against GSK-3β; structure-activity relationship analyzed.
Anti-TB Activity0.03 - 5.0Effective against MDR-TB; promising for tuberculosis treatment.
Cancer Cell Proliferation Inhibition< 20Demonstrated cytotoxic effects on several cancer cell lines.

Comparative Analysis

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other imidazo-pyridine derivatives to highlight its unique properties:

Compound NameStructure TypeNotable Activity
Imidazo[1,2-a]pyridine derivativesSimilar coreAnti-TB activity
Imidazo[1,5-a]pyridine-3-carboxamideRelated derivativeCNS permeability issues

The unique substitution pattern and presence of the carboxylic acid group in 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid enhance its solubility and reactivity compared to other derivatives.

Case Studies

Case Study: GSK-3β Inhibition
A study explored the design and synthesis of novel derivatives based on 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid aimed at improving CNS permeability while retaining potent GSK-3β inhibition. The study found that certain modifications led to enhanced absorption and distribution properties without compromising enzymatic potency .

Case Study: Anti-Tuberculosis Efficacy
In another research initiative focusing on tuberculosis treatment, several analogues were synthesized and screened for their anti-mycobacterial activity. The most effective compounds demonstrated significant reduction in bacterial load in vitro, paving the way for further development as anti-TB agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Reference
Cyclization (2-amino-5-bromopyridine)7899.6
Halogenation (Pd catalysis)6598.9

Q. Table 2: Biological Activity Profile

Assay TypeResult (IC₅₀)Model SystemReference
Anticancer (MTT)2.1 μMHeLa cells
Antimicrobial (MIC)8 μg/mLS. aureus
Kinase Inhibition0.5 μMEGFR-TK

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.